molecular formula C50H94N20O22S B8103473 Nourseothricin (sulfate)

Nourseothricin (sulfate)

Numéro de catalogue B8103473
Poids moléculaire: 1359.5 g/mol
Clé InChI: HEPYPTBGGNPPAP-SPCBHCMPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Nourseothricin (sulfate) is a useful research compound. Its molecular formula is C50H94N20O22S and its molecular weight is 1359.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Nourseothricin (sulfate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nourseothricin (sulfate) including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Mammalian Cell Selection Marker

Nourseothricin N-acetyl transferase (NAT) is developed as a selection marker for mammalian cells. It's highly effective due to mammalian cells' acute susceptibility to Nourseothricin, similar to the drug Puromycin. NAT allows for quick and robust selection of transfected or transduced cells in the presence of Nourseothricin and is compatible with other markers like puromycin, hygromycin, neomycin, and blasticidin, making it a valuable addition to mammalian selection markers (Kochupurakkal & Iglehart, 2013).

Role in Nourseothricin Synthesis

Nourseothricin synthesis involves the Streptomyces noursei enzyme NpsA, which specifically activates β-lysine by adenylation, but does not bind to it as a thioester. This process is linked to nourseothricin resistance and involves other genes potentially related to its biosynthesis. The presence of an adenylating β-lysine activating enzyme and a separate binding protein in Streptomyces noursei suggests an iteratively operating nonribosomal peptide synthetase (NRPS) module for the synthesis of the poly β-lysine chain (Grammel et al., 2002).

Candida Species Transformation

A dominant selectable marker conferring resistance to nourseothricin was characterized for Candida albicans and other Candida species. This marker, efficient in a heterologous promoter system and a recyclable cassette, permits deletion and complementation of C. albicans genes without affecting growth or filamentous development (Shen, Guo, & Köhler, 2005).

Nourseothricin Resistance in Escherichia coli

Nourseothricin resistance in E. coli can be caused either by enzymatic acetylation of the β-lysine (peptide) chain or by reduced penetrability of the outer membrane against this antibiotic. This insight sheds light on the molecular mechanisms of antibiotic resistance and potential strategies for overcoming it (Seltmann, 1989).

Propriétés

IUPAC Name

[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate;[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[(3S)-3,6-diaminohexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H58N12O10.C19H34N8O8.H2O4S/c32-7-1-4-15(33)10-20(46)37-8-2-5-16(34)11-21(47)38-9-3-6-17(35)12-22(48)40-25-26(49)27(53-30(36)51)19(14-44)52-29(25)43-31-41-23-18(45)13-39-28(50)24(23)42-31;20-3-1-2-7(21)4-10(30)24-13-14(31)15(35-18(22)33)9(6-28)34-17(13)27-19-25-11-8(29)5-23-16(32)12(11)26-19;1-5(2,3)4/h15-19,23-27,29,44-45,49H,1-14,32-35H2,(H2,36,51)(H,37,46)(H,38,47)(H,39,50)(H,40,48)(H2,41,42,43);7-9,11-15,17,28-29,31H,1-6,20-21H2,(H2,22,33)(H,23,32)(H,24,30)(H2,25,26,27);(H2,1,2,3,4)/t15-,16-,17-,18+,19+,23+,24-,25+,26-,27-,29+;7-,8+,9+,11+,12-,13+,14-,15-,17+;/m00./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPYPTBGGNPPAP-SPCBHCMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2C(C(=O)N1)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)NC(=O)CC(CCCN)N)O.C1C(C2C(C(=O)N1)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)NC(=O)CC(CCCNC(=O)CC(CCCNC(=O)CC(CCCN)N)N)N)O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]2[C@@H](C(=O)N1)N=C(N2)N[C@H]3[C@@H]([C@@H]([C@H]([C@H](O3)CO)OC(=O)N)O)NC(=O)C[C@H](CCCN)N)O.C1[C@H]([C@@H]2[C@@H](C(=O)N1)N=C(N2)N[C@H]3[C@@H]([C@@H]([C@H]([C@H](O3)CO)OC(=O)N)O)NC(=O)C[C@H](CCCNC(=O)C[C@H](CCCNC(=O)C[C@H](CCCN)N)N)N)O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H94N20O22S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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